2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of tetrazole derivatives, which includes the compound , often involves [2+3]-cycloaddition between a nitrile and an azide . This process can be facilitated by various synthetic approaches, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to contribute to low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, one study found that among synthesized compounds, those with an electron-withdrawing methoxy group showed significant cytotoxic effects .Scientific Research Applications
Thiophene Analogues and Carcinogenicity Research by Ashby et al. (1978) delved into the biological activity of thiophene analogues, focusing on their potential carcinogenicity. Thiophene analogues of carcinogens benzidine and 4-aminobiphenyl were synthesized and evaluated for carcinogenic potential. Compounds such as N-(5-phenylthiophen-2-yl)acetamide were assessed using in vitro assays, indicating potential carcinogenicity. However, doubts were raised about their capability to cause tumors in vivo, prompting further evaluation in mice for comprehensive understanding of their carcinogenic potential (Ashby et al., 1978).
Sulfamethoxazole Environmental Impact and Removal Technologies
Prasannamedha et al. (2020) reviewed the environmental presence and impact of sulfamethoxazole, a persistent organic pollutant with N-amine and carboxyl groups. The study covered its occurrence, transformation, and toxicity in environments like rivers and groundwater. It also examined removal technologies, including adsorption and advanced oxidation processes, highlighting the significance of sustainable technology development for effective removal (Prasannamedha & Kumar, 2020).
Sulfonamides Therapeutic Applications and Structural Significance
Carta et al. (2012) discussed sulfonamides, noting their presence in various drugs like diuretics and carbonic anhydrase inhibitors. The review highlighted the therapeutic significance of sulfonamide moiety, its structural importance in drug development, and the need for novel sulfonamides in medicine. Sulfonamides' role in addressing diseases like glaucoma and cancer was particularly emphasized, suggesting their continued relevance in drug discovery (Carta, Scozzafava, & Supuran, 2012).
Future Directions
The future directions for research on “2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there is significant potential for new discoveries .
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S3/c1-3-8-25-15-19-17-13(27-15)16-12(23)9-26-14-18-20-21-22(14)10-6-4-5-7-11(10)24-2/h4-7H,3,8-9H2,1-2H3,(H,16,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQUXJIWVNEESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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